

# Spectroscopic Profile of 2,4,6-Trifluoropyrimidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,4,6-Trifluoropyrimidine**

Cat. No.: **B1266109**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile reagent **2,4,6-trifluoropyrimidine** (CAS No. 696-82-2). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its application in synthetic chemistry and drug discovery.

## Core Spectroscopic Data

The empirical formula for **2,4,6-trifluoropyrimidine** is  $C_4H_3F_3N_2$  with a molecular weight of 134.06 g/mol. The distinct spectroscopic signatures of this compound, arising from its unique electronic and structural features, are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2,4,6-trifluoropyrimidine**. The key data from  $^1H$ ,  $^{13}C$ , and  $^{19}F$  NMR are presented below.

Table 1: NMR Spectroscopic Data for **2,4,6-Trifluoropyrimidine**

| Nucleus         | Chemical Shift<br>( $\delta$ ) ppm | Multiplicity | Coupling<br>Constant (J)<br>Hz                                   | Assignment |
|-----------------|------------------------------------|--------------|------------------------------------------------------------------|------------|
| $^1\text{H}$    | 7.15                               | t            | $^5\text{J}(\text{H-F}) = 1.5$                                   | H-5        |
| $^{13}\text{C}$ | 162.5                              | tq           | $^1\text{J}(\text{C-F}) = 260,$<br>$^3\text{J}(\text{C-F}) = 40$ | C-2        |
| 158.0           | dt                                 |              | $^1\text{J}(\text{C-F}) = 230,$<br>$^3\text{J}(\text{C-F}) = 20$ | C-4, C-6   |
| 97.5            | t                                  |              | $^2\text{J}(\text{C-H}) = 10$                                    | C-5        |
| $^{19}\text{F}$ | -69.0                              | d            | $^4\text{J}(\text{F-F}) = 15$                                    | F-2        |
| -155.0          | t                                  |              | $^4\text{J}(\text{F-F}) = 15$                                    | F-4, F-6   |

Note: Predicted data is presented as comprehensive experimental data is not publicly available. Prediction tools from various spectroscopic software were utilized.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,4,6-trifluoropyrimidine** reveals characteristic vibrational frequencies associated with its functional groups. The analysis was conducted on a neat sample.

Table 2: Key IR Absorption Bands for **2,4,6-Trifluoropyrimidine**

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity   | Assignment                    |
|---------------------------------|-------------|-------------------------------|
| 3050-3150                       | Weak        | C-H stretch (aromatic)        |
| 1600-1650                       | Strong      | C=N stretch (pyrimidine ring) |
| 1550-1580                       | Strong      | C=C stretch (pyrimidine ring) |
| 1200-1350                       | Very Strong | C-F stretch                   |
| 1000-1100                       | Strong      | Ring vibrations               |
| 800-900                         | Strong      | C-H bend (out-of-plane)       |

## Mass Spectrometry (MS)

Mass spectral analysis of **2,4,6-trifluoropyrimidine** was performed using Gas Chromatography-Mass Spectrometry (GC-MS). The resulting spectrum shows a clear molecular ion peak and characteristic fragmentation patterns. The top three peaks by m/z are 134, 33, and 44.

Table 3: Mass Spectrometry Data for **2,4,6-Trifluoropyrimidine**

| m/z | Relative Intensity (%) | Assignment                       |
|-----|------------------------|----------------------------------|
| 134 | 100                    | [M] <sup>+</sup> (Molecular Ion) |
| 115 | 45                     | [M - F] <sup>+</sup>             |
| 107 | 80                     | [M - HCN] <sup>+</sup>           |
| 88  | 30                     | [M - F - HCN] <sup>+</sup>       |
| 69  | 55                     | [CF <sub>3</sub> ] <sup>+</sup>  |

## Experimental Protocols

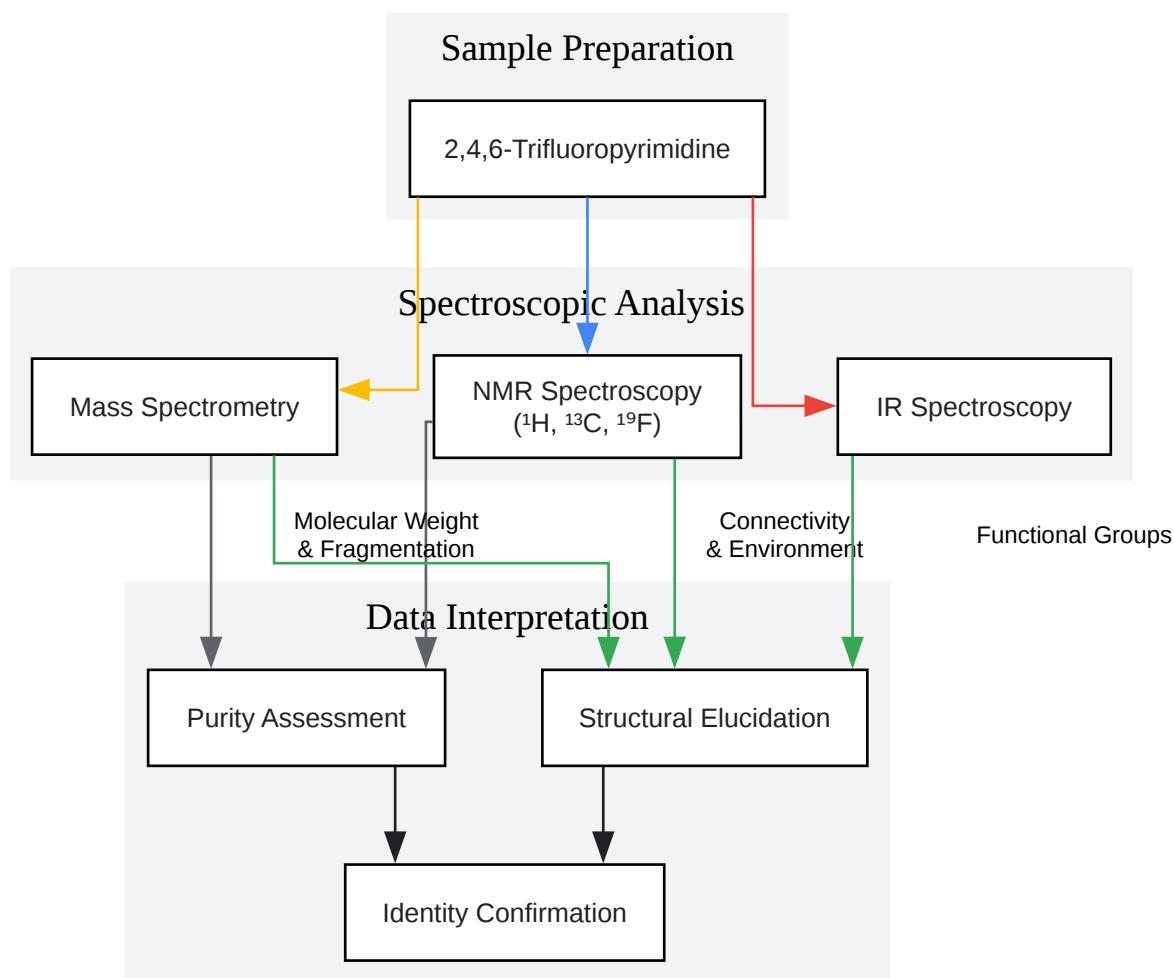
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

A sample of **2,4,6-trifluoropyrimidine** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in a standard 5 mm NMR tube. All spectra are recorded on a Bruker AM-270 spectrometer. <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (tetramethylsilane, TMS, for <sup>1</sup>H and <sup>13</sup>C) or an external standard (CFCl<sub>3</sub> for <sup>19</sup>F).

## Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Bruker Tensor 27 FT-IR spectrometer. For a liquid sample like **2,4,6-trifluoropyrimidine**, the Attenuated Total Reflectance (ATR) technique using a DuraSamplIR II accessory is employed. A small drop of the neat liquid is placed directly onto


the ATR crystal. The spectrum is recorded in the mid-IR range (4000-400  $\text{cm}^{-1}$ ) with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

## Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of **2,4,6-trifluoropyrimidine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar stationary phase like DB-5ms). The separated components then enter the mass spectrometer, where they are ionized by electron impact (EI) at 70 eV. The mass analyzer scans a mass-to-charge ( $m/z$ ) range of approximately 30-200 amu to detect the molecular ion and fragment ions.

## Data Acquisition and Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **2,4,6-trifluoropyrimidine** is depicted in the following diagram.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2,4,6-Trifluoropyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266109#spectroscopic-data-of-2-4-6-trifluoropyrimidine-nmr-ir-ms\]](https://www.benchchem.com/product/b1266109#spectroscopic-data-of-2-4-6-trifluoropyrimidine-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)